

# Introduction: Defining the Spectroscopic Signature of 4-Methoxy-3-methylphenylacetone

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Methoxy-3-methylphenylacetone

Cat. No.: B097848

[Get Quote](#)

**4-Methoxy-3-methylphenylacetone** is an aromatic ketone with the chemical formula  $C_{11}H_{14}O_2$  and a molecular weight of 178.23 g/mol <sup>[1]</sup> As a substituted phenylacetone, its precise structural elucidation is paramount for applications in chemical synthesis, reference standard characterization, and metabolic studies. The strategic placement of the methoxy and methyl groups on the phenyl ring, combined with the propan-2-one side chain, results in a unique spectroscopic fingerprint.

This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for **4-Methoxy-3-methylphenylacetone**. In the absence of a complete, publicly available, and verified set of spectral data for this specific molecule (CAS No. 16882-23-8), this document leverages fundamental principles of spectroscopy and draws upon established data from structurally similar compounds to construct a reliable, predictive profile.<sup>[1][2]</sup> This approach, rooted in first principles, is designed to empower researchers to identify, characterize, and quantify this molecule with a high degree of confidence.

Our narrative will explain the causality behind expected spectral features, providing not just data, but a framework for understanding how the molecule's structure dictates its interaction with electromagnetic radiation and its fragmentation under mass spectrometry.

## Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are based on the analysis of substituent effects on the chemical environment of each nucleus.

## Predicted $^1\text{H}$ NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For **4-Methoxy-3-methylphenylacetone**, we anticipate six unique signals.

Rationale for Predictions:

- **Aromatic Protons (H-5, H-6, H-2):** The aromatic region will display an ABC spin system. The proton at C-5, ortho to the electron-donating methoxy group, is expected to be the most shielded (lowest ppm). The proton at C-2, ortho to the methylene group and meta to the methoxy group, will be slightly deshielded. The proton at C-6, ortho to the methyl group and meta to the methylene group, will be in a similar region. The coupling constants (J-values) will be characteristic of ortho and meta relationships on a benzene ring.
- **Methylene Protons (H- $\alpha$ ):** The two protons of the methylene bridge are diastereotopic due to the chiral center created upon protonation of the enol form, but in an achiral solvent like  $\text{CDCl}_3$ , they are expected to appear as a sharp singlet. Their position around 3.6 ppm is due to the deshielding effect of the adjacent aromatic ring and the carbonyl group.
- **Methoxy Protons ( $-\text{OCH}_3$ ):** The three protons of the methoxy group will appear as a sharp singlet, shielded by the direct attachment to oxygen, typically around 3.8 ppm.
- **Aromatic Methyl Protons ( $\text{Ar}-\text{CH}_3$ ):** The methyl group attached to the aromatic ring will be a singlet in the upfield aromatic region, around 2.2 ppm.
- **Acetyl Methyl Protons ( $-\text{C}(\text{O})\text{CH}_3$ ):** The protons of the terminal methyl group are adjacent to the carbonyl group, which deshields them, resulting in a singlet around 2.1 ppm.

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
H-5	~6.80	d, $J \approx 8.5$ Hz	1H
H-6	~6.95	dd, $J \approx 8.5, 2.0$ Hz	1H
H-2	~6.98	d, $J \approx 2.0$ Hz	1H
-OCH <sub>3</sub>	~3.85	s	3H
-CH <sub>2</sub> - ( $\alpha$ -protons)	~3.65	s	2H
Ar-CH <sub>3</sub>	~2.20	s	3H
-C(O)CH <sub>3</sub>	~2.15	s	3H

## Predicted <sup>13</sup>C NMR Spectrum

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments and provides insight into their functional group identity. We predict 11 distinct carbon signals, consistent with the molecular formula.

### Rationale for Predictions:

- **Carbonyl Carbon (C=O):** The ketone carbonyl carbon is highly deshielded and will appear significantly downfield, predicted to be above 200 ppm.
- **Aromatic Carbons:** The two oxygen- and alkyl-substituted aromatic carbons (C-4 and C-3) will be downfield. The C-4 carbon, attached to the electron-donating methoxy group, will be significantly deshielded. The remaining aromatic carbons will appear in the typical 110-130 ppm range.
- **Aliphatic Carbons:** The methylene carbon (C- $\alpha$ ) will be found around 50 ppm. The acetyl methyl carbon will be near 29 ppm, while the methoxy and aromatic methyl carbons will appear at approximately 55 ppm and 16 ppm, respectively.

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C=O	~207.0
C-4 (Ar-O)	~158.0
C-3 (Ar-C)	~130.0
C-1 (Ar-C)	~128.5
C-2 (Ar-H)	~127.0
C-6 (Ar-H)	~125.0
C-5 (Ar-H)	~111.0
-OCH <sub>3</sub>	~55.5
-CH <sub>2</sub> - (C- $\alpha$ )	~50.0
-C(O)CH <sub>3</sub>	~29.0
Ar-CH <sub>3</sub>	~16.0

## Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Rationale for Predictions: The IR spectrum will be dominated by several key absorptions:

- **C=O Stretch:** A strong, sharp absorption band characteristic of an aliphatic ketone will be prominent. Its position is expected around  $1715\text{ cm}^{-1}$ .
- **Aromatic C=C Stretches:** Multiple sharp bands of medium intensity will appear in the  $1600\text{--}1450\text{ cm}^{-1}$  region, confirming the presence of the benzene ring.
- **C-O Stretch:** A strong band corresponding to the aryl-alkyl ether C-O stretch will be present in the  $1250\text{--}1200\text{ cm}^{-1}$  region.
- **C-H Stretches:** Aromatic C-H stretching vibrations will appear as a group of weaker bands just above  $3000\text{ cm}^{-1}$ , while aliphatic C-H stretches (from the methyl and methylene groups)

will show as stronger bands just below 3000  $\text{cm}^{-1}$ .

Table 3: Predicted Key IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Intensity
3100-3000	Aromatic C-H Stretch	Medium-Weak
2980-2850	Aliphatic C-H Stretch	Strong
~1715	Ketone C=O Stretch	Strong, Sharp
~1610, 1580, 1500	Aromatic C=C Stretch	Medium, Sharp
~1250	Aryl-Alkyl Ether C-O Stretch	Strong

## Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification. Under electron ionization (EI), **4-Methoxy-3-methylphenylacetone** is expected to produce a distinct fragmentation pattern.

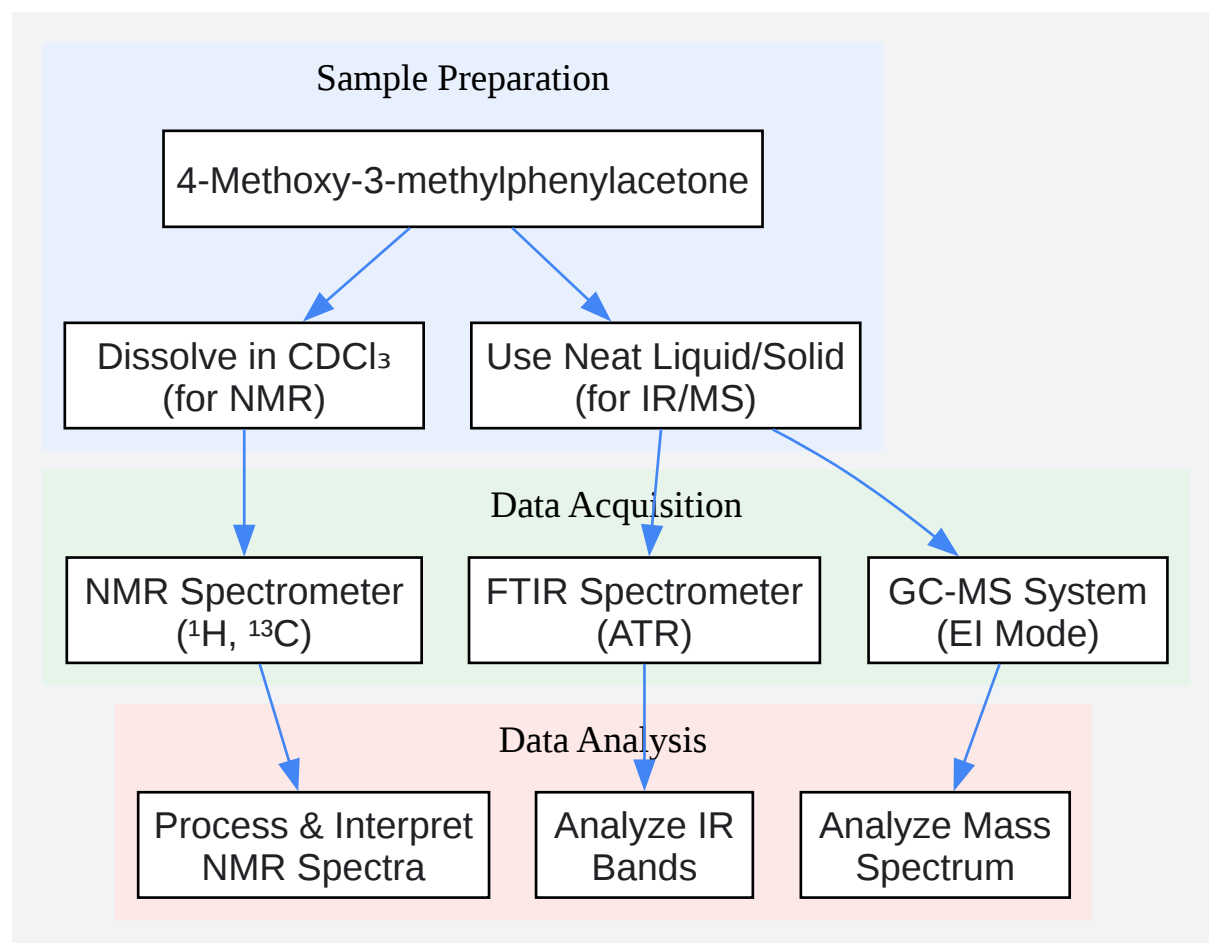
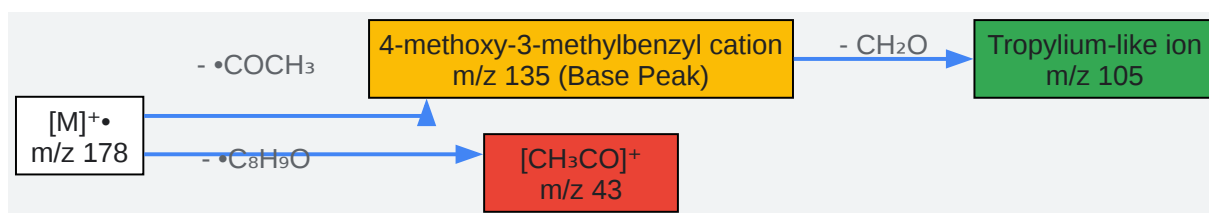
Predicted Fragmentation Pathway:

- **Molecular Ion ( $\text{M}^{+\bullet}$ ):** The molecular ion peak is expected at  $m/z$  178, corresponding to the molecular weight of the compound.
- **McLafferty Rearrangement:** While possible, a classical McLafferty rearrangement is less favored due to the competing, highly favorable benzylic cleavage.
- **Benzylic Cleavage ( $\alpha$ -Cleavage):** The most dominant fragmentation pathway for phenylacetones is the cleavage of the bond between the methylene carbon and the carbonyl carbon (benzylic cleavage). This results in the formation of a highly stable, substituted benzyl cation. For this molecule, this cleavage would lead to the formation of the 4-methoxy-3-methylbenzyl cation at  $m/z$  135. This is expected to be the base peak.
- **Loss of Acetyl Radical:** Loss of the  $\bullet\text{COCH}_3$  radical (43 Da) from the molecular ion would also yield the  $m/z$  135 cation.

- Formation of Acetyl Cation: Cleavage can also result in the formation of the acetyl cation,  $[\text{CH}_3\text{CO}]^+$ , at  $m/z$  43.

The subsequent fragmentation of the  $m/z$  135 ion can proceed through the loss of formaldehyde ( $\text{CH}_2\text{O}$ , 30 Da) from the methoxy group, a common fragmentation for methoxy-substituted benzyl cations, to yield an ion at  $m/z$  105.

## Visualization of Predicted EI-MS Fragmentation



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-METHOXY-3-METHYLPHENYLACETONE CAS#: 16882-23-8 [[amp.chemicalbook.com](http://amp.chemicalbook.com)]
- 2. 4-METHOXY-3-METHYLPHENYLACETONE | 16882-23-8 [[chemicalbook.com](http://chemicalbook.com)]
- To cite this document: BenchChem. [Introduction: Defining the Spectroscopic Signature of 4-Methoxy-3-methylphenylacetone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097848#spectroscopic-data-for-4-methoxy-3-methylphenylacetone>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)